HIV-2 Pcs cyclic disulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
HIV-2 Pcs cyclic disulfide is a peptide that has been studied for its potential as an antiviral agent against HIV-1 and HIV-2. This peptide is a cyclic disulfide of a 12-amino acid sequence that has been shown to inhibit the replication of HIV-1 and HIV-2 by interfering with the virus' ability to enter host cells. In
Mecanismo De Acción
HIV-2 Pcs cyclic disulfide works by binding to the HIV-1 and HIV-2 envelope glycoprotein gp120, which is responsible for the virus' ability to enter host cells. This binding prevents the virus from attaching to the CD4 receptor on the surface of host cells, which is necessary for the virus to enter the cell. As a result, the virus is unable to replicate and spread.
Biochemical and Physiological Effects
Studies have shown that HIV-2 Pcs cyclic disulfide has a low toxicity profile and does not cause significant damage to host cells. This makes it a promising candidate for the development of new antiviral drugs. In addition, this peptide has been shown to be effective against drug-resistant strains of HIV-1 and HIV-2, which is a major advantage over existing antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using HIV-2 Pcs cyclic disulfide in lab experiments is that it has a low toxicity profile and does not cause significant damage to host cells. This makes it a safe and effective tool for studying the mechanisms of HIV-1 and HIV-2 replication. However, one limitation of using this peptide is that it is difficult and expensive to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on HIV-2 Pcs cyclic disulfide. One area of research is the development of new antiviral drugs based on this peptide. Another area of research is the study of the mechanisms by which this peptide inhibits HIV-1 and HIV-2 replication. Additionally, research is needed to determine the optimal dosage and administration of this peptide for maximum antiviral efficacy. Finally, further studies are needed to determine the long-term safety and efficacy of this peptide as an antiviral agent.
Conclusion
In conclusion, HIV-2 Pcs cyclic disulfide is a promising candidate for the development of new antiviral drugs due to its ability to inhibit the replication of both HIV-1 and HIV-2. This peptide works by interfering with the virus' ability to enter host cells, which makes it a unique and effective tool for fighting HIV. While there are limitations to using this peptide in lab experiments, there are also many future directions for research on this promising antiviral agent.
Métodos De Síntesis
The synthesis of HIV-2 Pcs cyclic disulfide is a complex process that involves several steps. The first step is the solid-phase peptide synthesis of the linear precursor peptide. This is followed by the oxidation of the cysteine residues to form the disulfide bond that creates the cyclic structure. The final step is the purification of the peptide using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
HIV-2 Pcs cyclic disulfide has been the subject of extensive scientific research due to its potential as an antiviral agent. Studies have shown that this peptide can inhibit the replication of both HIV-1 and HIV-2 by interfering with the virus' ability to enter host cells. This makes it a promising candidate for the development of new antiviral drugs.
Propiedades
Número CAS |
119290-15-2 |
---|---|
Nombre del producto |
HIV-2 Pcs cyclic disulfide |
Fórmula molecular |
C111H183N19O23S3 |
Peso molecular |
2248 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C111H183N19O23S3/c1-7-10-13-16-19-22-25-28-31-34-37-40-46-57-94(135)121-91(74-156-73-79(153-97(138)59-48-42-39-36-33-30-27-24-21-18-15-12-9-3)70-152-96(137)58-47-41-38-35-32-29-26-23-20-17-14-11-8-2)108(148)128-88(69-132)106(146)126-86(65-93(113)134)104(144)127-87(68-131)105(145)125-85(64-78-66-117-81-55-50-49-54-80(78)81)100(140)118-67-95(136)120-89(71-154)107(147)119-76(6)99(139)124-84(63-77-52-44-43-45-53-77)103(143)122-82(56-51-62-116-111(114)115)101(141)123-83(60-61-92(112)133)102(142)130-98(75(4)5)109(149)129-90(72-155)110(150)151/h43-45,49-50,52-55,66,71,75-76,79,82-91,98,117,131-132,155H,7-42,46-48,51,56-65,67-70,72-74H2,1-6H3,(H2,112,133)(H2,113,134)(H,118,140)(H,119,147)(H,120,136)(H,121,135)(H,122,143)(H,123,141)(H,124,139)(H,125,145)(H,126,146)(H,127,144)(H,128,148)(H,129,149)(H,130,142)(H,150,151)(H4,114,115,116)/t76-,79?,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,98-/m0/s1 |
Clave InChI |
XQERITKLIPGTDF-TWDUEHBNSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](C=S)C(=O)N[C@@H](C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CS)C(=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(C=S)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CS)C(=O)O |
Secuencia |
XSNSWGXAFRQVC |
Sinónimos |
HIV-2 PCS cyclic disulfide palmitoyl(3)-cysteinyl-seryl-(HIV-2(593-603)cyclic disulfide) Pam(3)Cys-Ser(HIV-2(593-603)cyclic disulfide) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.